molecular formula C9H9NO5 B13087436 Ethyl 3-hydroxy-5-nitrobenzoate

Ethyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B13087436
M. Wt: 211.17 g/mol
InChI Key: IPFWAPVWVAMRQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes:

    Esterification Reaction:
    • Ethyl 3-hydroxy-5-nitrobenzoate can be synthesized via esterification of 3-hydroxy-5-nitrobenzoic acid with ethanol (ethyl alcohol). The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
    • The chemical equation for this reaction is:

      3-hydroxy-5-nitrobenzoic acid+EthanolEthyl 3-hydroxy-5-nitrobenzoate+Water\text{3-hydroxy-5-nitrobenzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 3-hydroxy-5-nitrobenzoic acid+Ethanol→Ethyl 3-hydroxy-5-nitrobenzoate+Water

Industrial Production:

  • Industrial production methods may involve large-scale esterification processes using optimized conditions and efficient catalysts.

Chemical Reactions Analysis

Ethyl 3-hydroxy-5-nitrobenzoate can participate in various chemical reactions:

    Reduction: Reduction of the nitro group (NO) to an amino group (NH) can occur under suitable conditions.

    Substitution: The hydroxy group (OH) can undergo substitution reactions with nucleophiles (e.g., alkoxides or amines).

    Oxidation: Oxidation of the compound may lead to the formation of other functional groups.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

Ethyl 3-hydroxy-5-nitrobenzoate finds applications in:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.

    Agrochemicals: It may be used in pesticide synthesis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For instance:

  • In drug development, it could target specific enzymes or receptors.
  • In agrochemicals, it might disrupt metabolic pathways in pests.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWAPVWVAMRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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